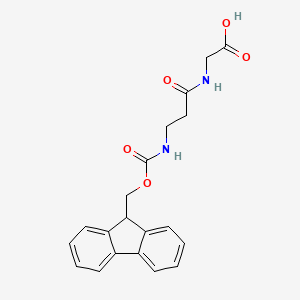![molecular formula C11H8BrF3N2O2 B13480574 1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)
1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended carbon chains.
科学研究应用
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes, such as catalysts and polymers.
作用机制
The mechanism of action of 1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming hydrogen bonds and other interactions . This can lead to the inhibition of enzyme activity or modulation of biological pathways, resulting in various therapeutic effects.
相似化合物的比较
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: Shares the trifluoromethyl and bromine functional groups but lacks the diazinane-2,4-dione moiety.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a similar trifluoromethyl and bromine substitution pattern but on a pyridine ring instead of a phenyl ring.
Uniqueness
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-2,4-dione moiety, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other compounds with similar functional groups and enhances its versatility in various scientific research fields.
属性
分子式 |
C11H8BrF3N2O2 |
|---|---|
分子量 |
337.09 g/mol |
IUPAC 名称 |
1-[5-bromo-2-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H8BrF3N2O2/c12-6-1-2-7(11(13,14)15)8(5-6)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19) |
InChI 键 |
YWZQVILHMDJLTR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B13480505.png)

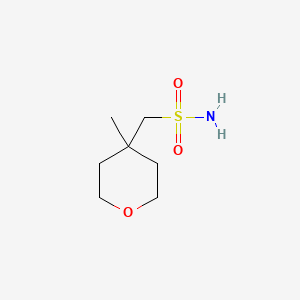
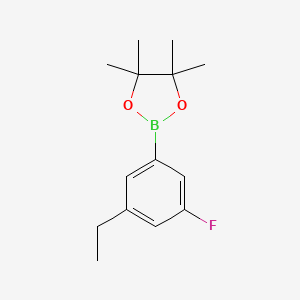
![7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13480524.png)
![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)
![[3-(Methoxymethyl)piperidin-3-yl]methanol](/img/structure/B13480527.png)
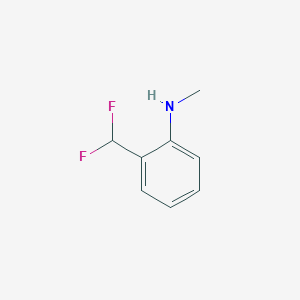
![6-Hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B13480530.png)


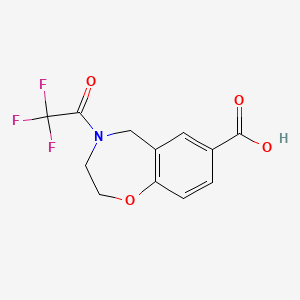
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
